3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a complex organic compound with a molecular formula of C22H22N4O6. This compound is known for its unique structure, which includes a trimethoxyphenyl group and a benzoindole moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps. One common method starts with the methylation of gallic acid using dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then subjected to a series of reactions, including amidation and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival . Additionally, it may trigger apoptosis through the activation of caspases and the down-regulation of survival pathways like ERK2 phosphorylation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Benzoindole derivatives: Compounds with the benzoindole moiety also show comparable properties and are used in similar research applications.
Uniqueness
3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is unique due to its combined structural features, which confer distinct biological activities and make it a valuable compound for scientific research. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O5/c1-27-17-9-13(10-18(28-2)20(17)29-3)21(25)23-11-12-7-8-16-19-14(12)5-4-6-15(19)22(26)24-16/h4-10H,11H2,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
LMBFPNPLBCMGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origin of Product |
United States |
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